molecular formula C16H15BrN2O5 B410648 2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide

2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide

Cat. No.: B410648
M. Wt: 395.2g/mol
InChI Key: GASIXNNGIOCZEJ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group and an ethoxy-nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-bromophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 4-ethoxy-2-nitroaniline to yield the final product. The reaction conditions often include refluxing in a suitable solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of protein synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)ethanol
  • 2-(4-bromophenoxy)ethanimidamide hydrochloride
  • 2-(4-bromophenoxy)tetrahydropyran

Uniqueness

2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits .

Properties

Molecular Formula

C16H15BrN2O5

Molecular Weight

395.2g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C16H15BrN2O5/c1-2-23-13-7-8-14(15(9-13)19(21)22)18-16(20)10-24-12-5-3-11(17)4-6-12/h3-9H,2,10H2,1H3,(H,18,20)

InChI Key

GASIXNNGIOCZEJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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